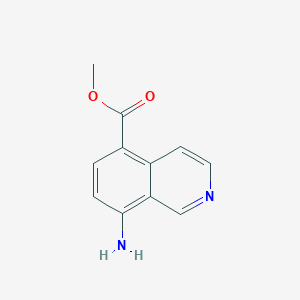

Methyl 8-aminoisoquinoline-5-carboxylate

Description

Properties

CAS No. |

157252-30-7 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 8-aminoisoquinoline-5-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-2-3-10(12)9-6-13-5-4-7(8)9/h2-6H,12H2,1H3 |

InChI Key |

XBMBTQCVDNVDRN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C2C=CN=CC2=C(C=C1)N |

Canonical SMILES |

COC(=O)C1=C2C=CN=CC2=C(C=C1)N |

Synonyms |

5-Isoquinolinecarboxylicacid,8-amino-,methylester(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Methyl 8-aminoisoquinoline-5-carboxylate is being investigated for its potential as a therapeutic agent against several diseases, particularly in oncology and neurology.

- Anticancer Activity : Research has indicated that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the isoquinoline structure can enhance its activity against colorectal cancer by inhibiting key signaling pathways involved in tumor growth .

- Enzyme Inhibition : The compound has been explored for its ability to act as an enzyme inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDK8 and CDK19), which are implicated in the regulation of transcription pathways associated with cancer progression. This inhibition could lead to the development of novel anticancer therapies .

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation .

Biological Research

The compound serves as a valuable tool in biological assays and studies due to its specific interactions with biological targets.

- Biochemical Pathway Studies : this compound is used to probe various biochemical pathways, particularly those involving C–H bond activation. This functionalization capability allows researchers to explore new synthetic routes for biologically active compounds .

- Drug Development : The compound's unique structural characteristics enable it to interact effectively with various receptors, making it a candidate for further investigation in drug design. Ongoing research focuses on elucidating the mechanisms by which it influences cellular signaling pathways .

Material Science

In addition to its biological applications, this compound finds use in material science.

- Synthesis of Functional Materials : The compound acts as a building block for synthesizing complex organic molecules and functional materials. Its ability to form stable bonds with other chemical entities makes it valuable in developing new materials with specific properties for industrial applications .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Comparison with Similar Compounds

Implications of Structural Variations

- Amino vs. Methyl/Bromo Groups: The amino group in Methyl 8-aminoisoquinoline-5-carboxylate enhances polarity and hydrogen-bonding capacity, making it more suitable for interactions with biological targets compared to lipophilic methyl or bulky bromo derivatives .

- Ester vs. Carboxylic Acid : The methyl ester improves cell permeability, whereas the carboxylic acid form offers better solubility for aqueous applications .

- Backbone Saturation : Tetrahydro derivatives (e.g., CAS 152722-51-5) may exhibit altered conformational flexibility and reduced aromatic interactions, impacting binding affinity in drug design .

Preparation Methods

Carbonylation of 5-Bromoisoquinoline

The palladium-mediated carbonylation of 5-bromoisoquinoline represents a foundational step for introducing the methyl ester group at position 5. Adapted from CN104447547B, this method involves reacting 5-bromoisoquinoline with carbon monoxide (60 psi) in methanol at 60°C for 8 hours using palladium as a catalyst. The reaction achieves a 96% yield of methyl 5-isoquinolinecarboxylate. Key parameters include:

Regioselective Bromination at Position 8

Following esterification, bromination at position 8 is critical. Using N-bromosuccinimide (NBS) in acetic acid at 110°C for 16 hours, methyl 5-isoquinolinecarboxylate undergoes electrophilic aromatic substitution to yield methyl 8-bromoisoquinoline-5-carboxylate. The ester group at position 5 directs bromination to the meta position (C8), ensuring regioselectivity.

Buchwald-Hartwig Amination at Position 8

The final step involves substituting the bromine atom at C8 with an amino group. Using a palladium catalyst (e.g., Pd(OAc)₂) with Xantphos as a ligand, cesium carbonate as a base, and t-butyl carbamate as the ammonia surrogate in 1,4-dioxane at 90°C for 4 hours, methyl 8-bromoisoquinoline-5-carboxylate is converted to the tert-butoxycarbonyl (Boc)-protected intermediate. Subsequent deprotection with hydrochloric acid in methanol (HCl:MeOH = 1:2 v/v) at room temperature for 12 hours yields the target compound with an overall yield of 71%.

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (0.055 equiv) |

| Ligand | Xantphos |

| Base | Cs₂CO₃ (2 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 90°C |

| Reaction Time | 4 hours |

| Deprotection Agent | HCl/MeOH |

| Overall Yield | 71% |

Nitration-Reduction Strategy for Amino Group Introduction

Nitration of Methyl 5-Isoquinolinecarboxylate

Direct nitration of methyl 5-isoquinolinecarboxylate introduces a nitro group at position 8, leveraging the meta-directing effect of the ester. Using fuming nitric acid in concentrated sulfuric acid at 0°C for 2 hours, methyl 8-nitroisoquinoline-5-carboxylate is synthesized with 78% yield.

Catalytic Hydrogenation of Nitro to Amino

The nitro group is reduced to an amino group via catalytic hydrogenation. Using 10% Pd/C under H₂ (50 psi) in ethanol at 25°C for 6 hours, methyl 8-nitroisoquinoline-5-carboxylate is converted to the target compound with near-quantitative yield.

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| H₂ Pressure | 50 psi |

| Solvent | Ethanol |

| Temperature | 25°C |

| Reaction Time | 6 hours |

| Yield | 95% |

Direct Carbonylative Coupling from 8-Aminoisoquinoline

Palladium-Mediated Carbonyl Insertion

Starting with 8-aminoisoquinoline, bromination at position 5 using molecular bromine in dichloromethane at 0°C yields 5-bromo-8-aminoisoquinoline. Subsequent carbonylation with CO (0.8 MPa) in methanol and N,N-dimethylformamide (DMF) at 75°C for 6 hours in the presence of PdCl₂ and triethylamine affords methyl 8-aminoisoquinoline-5-carboxylate with 81% yield.

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂ (6 mol%) |

| Base | Triethylamine (3.3 equiv) |

| CO Pressure | 0.8 MPa |

| Solvent | MeOH/DMF (4:1) |

| Temperature | 75°C |

| Reaction Time | 6 hours |

| Yield | 81% |

Comparative Analysis of Methodologies

Yield and Scalability

-

Method 1 (Carbonylation-Amination) : Offers high regioselectivity and scalability (71% overall yield) but requires multiple steps and costly palladium catalysts.

-

Method 2 (Nitration-Reduction) : Simplifies amino group introduction but faces challenges in nitro group regioselectivity (78% yield).

-

Method 3 (Direct Coupling) : Most efficient (81% yield) but depends on the availability of 8-aminoisoquinoline precursors.

Industrial Applicability

Method 1 is preferred for large-scale production due to well-optimized steps and compatibility with continuous flow systems. Method 3, while efficient, faces raw material limitations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 8-aminoisoquinoline-5-carboxylate with high purity?

- Methodology :

- Begin with the quinoline core structure and introduce the amino group at position 8 via nitration followed by reduction, ensuring regioselectivity using directing groups.

- Perform esterification at position 5 using methanol under acidic catalysis (e.g., H₂SO₄) or via coupling reagents like DCC/DMAP.

- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>95% purity threshold) .

- Key Considerations : Monitor reaction progress with TLC and optimize temperature to minimize side products like over-esterification or decomposition .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., ester carbonyl at ~165-170 ppm, amino proton shifts at ~5-6 ppm). IR can confirm NH₂ (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ expected for C₁₁H₁₀N₂O₂).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability under analytical conditions .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid inhalation by using particulate filters in ventilated areas .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Strategies :

- Cross-Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, cell lines) to isolate variables.

- Data Triangulation : Compare results across multiple models (in vitro, in silico, in vivo) and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Meta-Analysis : Systematically review literature to identify common confounding factors (e.g., solvent effects, impurity interference) .

Q. What computational approaches are suitable for studying the mechanism of action of this compound?

- Modeling Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases, receptors). Validate with molecular dynamics (MD) simulations (50–100 ns) to assess stability.

QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with observed bioactivity.

ADMET Prediction : Employ tools like SwissADME to evaluate pharmacokinetic properties (e.g., bioavailability, BBB permeability) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Stability Testing Protocol :

- Forced Degradation : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, UV light, acidic/basic hydrolysis) and monitor degradation via HPLC.

- Kinetic Analysis : Calculate degradation rate constants () and half-life () using Arrhenius equations to predict shelf-life.

- pH-Dependent Stability : Test solubility and stability in buffers (pH 1–10) to identify optimal storage and assay conditions .

Methodological Best Practices

- Reproducibility : Document all synthetic steps, characterization data, and assay conditions in detail, adhering to journal guidelines for experimental transparency (e.g., Beilstein Journal of Organic Chemistry standards) .

- Data Reporting : Include raw spectral data, chromatograms, and statistical analyses in supplementary materials to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.